molecular formula C22H28ClN B583185 4-Methylterbinafine hydrochloride CAS No. 877265-33-3

4-Methylterbinafine hydrochloride

Cat. No. B583185
M. Wt: 341.923
InChI Key: JXWRQBRLTBNAKG-AAGWESIMSA-N
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Description

4-Methylterbinafine hydrochloride is a chemical compound with the empirical formula C22H27N·HCl . It is also known by other names such as (2E)-N,6,6-Trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]-hept-2-en-4-yn-1-amine hydrochloride .


Synthesis Analysis

While specific synthesis methods for 4-Methylterbinafine hydrochloride were not found, analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials have been developed . These methods could potentially be adapted for the analysis of 4-Methylterbinafine hydrochloride.


Molecular Structure Analysis

The molecular formula of 4-Methylterbinafine hydrochloride is C22H28ClN . The average mass is 341.917 Da .

Scientific Research Applications

1. Topical Hydrogel Formulation for Skin Fungal Infections

  • Summary of Application: Terbinafine HCl is an antifungal drug used for the treatment of fungal infections. The oral route of the drug is not recommended due to side effects. Topical hydrogel preparations are intended for skin application to avoid these side effects and provide local action or transdermal penetration of the medicament .
  • Methods of Application: The hydrogel was formulated using different gelling agents like HPMC, Carbapol 934, Guar Gum, and CMC in different concentrations. The in vitro drug release from Hydrogels was evaluated using a Franz diffusion cell containing a cellophane membrane with phosphate buffer pH 7.4 as the receptor medium .
  • Results: All Hydrogel formulations showed acceptable physico-chemical and rheological properties. The drug release was found to decrease with an increase in polymer concentration .

2. Dermal Targeting Delivery Using Multi-Ethosomes

  • Summary of Application: This research aimed to develop and evaluate a novel multi-ethosome (ME) system for the dermal delivery of Terbinafine HCl as a new approach to fungal infection treatment .
  • Methods of Application: TH-loaded MEs were successfully prepared using cinnamaldehyde as a penetration enhancer. The mean diameter of ME was found to be 100 nm with a monodispersed size distribution .
  • Results: MEs exhibited excellent colloid stability and no drug leakage after 2 months of storage. In contrast to a commercial Lamisil® cream, ME significantly improved the targeting efficiency by increasing the fluidity of the stratum corneum layer .

3. Polymeric Antifungal Nanospheres for Topical Nail Drug Delivery

  • Summary of Application: The aim of this project was to develop polymeric antifungal nanospheres containing Terbinafine HCl to be loaded into a hydrogel formulation for topical nail drug delivery .
  • Methods of Application: A quality by design (QbD) approach was used to achieve optimized particles with the desired quality target product profile (QTPP) .
  • Results: The project was successful in developing the desired polymeric antifungal nanospheres .

4. Formulation and Evaluation of Topical Hydrogel

  • Summary of Application: This study was conducted to formulate and evaluate Terbinafine hydrochloride topical hydrogel for treatment of fungal infection of skin .
  • Methods of Application: The hydrogel was formulated by using different gelling agents like HPMC, Carbapol 934, Guar Gum and CMC in different concentration .
  • Results: All Hydrogel formulations showed acceptable physico-chemical and rheological properties. The drug release was found to decrease with increase in polymer concentration .

5. Analysis of Terbinafine in PLGA-based Drug Delivery Systems

  • Summary of Application: This research developed a novel ultra-high performance chromatography method with multichannel detection that allows fast, sensitive, and robust analysis of an antifungal drug terbinafine and its three main impurities β-terbinafine, (Z)-terbinafine, and 4-methylterbinafine in just 5.0 min .
  • Methods of Application: The method was subsequently applied in the evaluation of terbinafine and its three main impurities in the dissolution medium to reveal the incorporation of terbinafine in two poly (lactic-co-glycolic acid) (PLGA) carriers and testing of the drug release at pH 5.5 .
  • Results: PLGA based drug delivery systems such as solid dispersions, thin films, microparticles, and nanoparticles are new favorable ways of terbinafine administration .

6. Development of Polymeric Antifungal Nanospheres

  • Summary of Application: The aim of this project was to develop polymeric antifungal nanospheres containing terbinafine hydrochloride (TBH) to be loaded into a hydrogel formulation for topical nail drug delivery .
  • Methods of Application: A quality by design (QbD) approach was used to achieve optimized particles with the desired quality target product profile (QTPP) .
  • Results: The project was successful in developing the desired polymeric antifungal nanospheres .

4. Formulation and Evaluation of Topical Hydrogel

  • Summary of Application: This study was conducted to formulate and evaluate Terbinafine hydrochloride topical hydrogel for treatment of fungal infection of skin .
  • Methods of Application: The hydrogel was formulated by using different gelling agents like HPMC, Carbapol 934, Guar Gum and CMC in different concentration .
  • Results: All Hydrogel formulations showed acceptable physico-chemical and rheological properties. The drug release was found to decrease with increase in polymer concentration .

5. Analysis of Terbinafine in PLGA-based Drug Delivery Systems

  • Summary of Application: This research developed a novel ultra-high performance chromatography method with multichannel detection that allows fast, sensitive, and robust analysis of an antifungal drug terbinafine and its three main impurities β-terbinafine, (Z)-terbinafine, and 4-methylterbinafine in just 5.0 min .
  • Methods of Application: The method was subsequently applied in the evaluation of terbinafine and its three main impurities in the dissolution medium to reveal the incorporation of terbinafine in two poly (lactic-co-glycolic acid) (PLGA) carriers and testing of the drug release at pH 5.5 .
  • Results: PLGA based drug delivery systems such as solid dispersions, thin films, microparticles, and nanoparticles are new favorable ways of terbinafine administration .

6. Development of Polymeric Antifungal Nanospheres

  • Summary of Application: The aim of this project was to develop polymeric antifungal nanospheres containing terbinafine hydrochloride (TBH) to be loaded into a hydrogel formulation for topical nail drug delivery .
  • Methods of Application: A quality by design (QbD) approach was used to achieve optimized particles with the desired quality target product profile (QTPP) .
  • Results: The project was successful in developing the desired polymeric antifungal nanospheres .

Future Directions

While specific future directions for 4-Methylterbinafine hydrochloride are not available, terbinafine and its derivatives continue to be used and studied for their antifungal properties .

properties

IUPAC Name

(E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N.ClH/c1-18-13-14-19(21-12-8-7-11-20(18)21)17-23(5)16-10-6-9-15-22(2,3)4;/h6-8,10-14H,16-17H2,1-5H3;1H/b10-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWRQBRLTBNAKG-AAGWESIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CN(C)CC=CC#CC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C2=CC=CC=C12)CN(C)C/C=C/C#CC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylterbinafine hydrochloride

CAS RN

877265-33-3
Record name N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N,4-dimethyl-1-naphthalenemethanamine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877265-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylterbinafine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-METHYLTERBINAFINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY29D4DC0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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